molecular formula C25H21Br2N5O4S B11665671 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11665671
M. Wt: 647.3 g/mol
InChI Key: VSKBHIHFMKUDEI-XODNFHPESA-N
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Description

This compound is a hydrazide derivative featuring a Schiff base (imine) linkage, a triazole ring, and multiple substituted aromatic moieties. Its structure comprises:

  • A 4-phenyl-4H-1,2,4-triazole core substituted with a 3,4-dimethoxyphenyl group at position 5 and a sulfanylacetohydrazide chain at position 3.
    This combination of electron-withdrawing (Br, triazole) and electron-donating (OCH₃) groups suggests applications in pharmaceuticals (e.g., antimicrobial, anticancer agents) or agrochemicals, leveraging its structural complexity for targeted interactions .

Properties

Molecular Formula

C25H21Br2N5O4S

Molecular Weight

647.3 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H21Br2N5O4S/c1-35-20-9-8-15(11-21(20)36-2)24-30-31-25(32(24)18-6-4-3-5-7-18)37-14-22(33)29-28-13-16-10-17(26)12-19(27)23(16)34/h3-13,34H,14H2,1-2H3,(H,29,33)/b28-13+

InChI Key

VSKBHIHFMKUDEI-XODNFHPESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC(=C4)Br)Br)O)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC(=C4)Br)Br)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the hydrazide precursor, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the condensation of the hydrazide with the aldehyde derivative to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution of bromine atoms can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Structural Representation

The compound features a central hydrazide moiety linked to a dibromophenyl group and a triazole ring. This unique combination of functional groups contributes to its reactivity and biological activity.

Chemistry

Building Block for Synthesis
N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows researchers to create more complex molecules.

Table 1: Common Reactions Involving the Compound

Reaction TypeDescriptionExample Products
OxidationHydroxyl group oxidation to ketones/aldehydesAldehydes, Ketones
ReductionReduction of the compound to form aminesAmines
SubstitutionNucleophilic substitution of bromine atomsVarious derivatives

Biology

Biochemical Interactions
The compound's unique structure enables it to interact with biological molecules, making it useful in biochemical assays. Its triazole ring enhances binding affinity towards enzymes or receptors.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties by inhibiting specific cancer cell lines. The mechanism involves modulation of enzyme activity related to cell proliferation.

Medicine

Potential Therapeutic Applications
Due to its structural features, the compound has potential applications in drug development. The presence of the triazole ring is particularly noteworthy as many triazole-containing compounds are known for their antifungal and anticancer activities.

Table 2: Potential Therapeutic Uses

Application AreaDescription
AntifungalInhibition of fungal growth via enzyme modulation
AnticancerTargeting specific cancer pathways
Anti-inflammatoryPotential modulation of inflammatory responses

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and bromine atoms play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their distinguishing features are summarized below:

Compound Name Structural Features Biological Activity Synthesis Route Ref.
Target Compound 3,5-dibromo-2-hydroxyphenyl; 3,4-dimethoxyphenyl-triazole; sulfanylacetohydrazide Hypothesized antimicrobial/antifungal (based on analogues) Condensation of hydrazide with substituted benzaldehyde; triazole synthesis via cyclization
N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide 3,5-Cl₂ instead of Br₂; 2-methoxybenzohydrazide Antifungal activity against Candida spp. Similar hydrazide-aldehyde condensation; crystallized via slow evaporation
N′-{(E)-[4-(Diethylamino)phenyl]methylene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide Diethylamino-phenyl; 4-methylphenyl-triazole Potential CNS activity due to diethylamino group Triazole formation via cyclization of thiosemicarbazide
N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide Dichlorophenyl; ethoxymethoxybenzamide Herbicide (etobenzanid) Amide coupling of substituted benzoic acid

Key Research Findings

Bioactivity Trends: Halogenation (Br/Cl) enhances antimicrobial potency compared to non-halogenated analogues. For example, the dichloro analogue in showed MIC values of 8–16 µg/mL against Candida albicans, while methoxy-substituted derivatives (e.g., ) exhibited weaker activity. The target compound’s bromine atoms may further improve lipid solubility and membrane penetration .

Synthetic Efficiency :

  • The target compound’s triazole ring likely follows a cyclocondensation pathway similar to , where hydrazide intermediates react with aldehydes or ketones. However, bromination at the 3,5-positions requires careful control to avoid overhalogenation .

Physicochemical Properties: Solubility: The 3,4-dimethoxyphenyl group in the target compound increases hydrophilicity compared to ’s diethylamino group, which may reduce bioavailability despite enhancing solubility. Stability: Crystallographic data from (for a dichloro analogue) reveal planar conformations stabilized by intramolecular hydrogen bonds (O–H···N, N–H···O), suggesting the target compound’s brominated analogue may adopt similar stabilizing interactions.

Crystallographic and Stability Analysis

  • The dichloro analogue in crystallizes in the monoclinic system (space group P2₁/c) with a dihedral angle of 5.4° between aromatic rings, indicating near-planarity. Bromine’s larger atomic radius may increase steric hindrance, slightly distorting this angle and affecting packing efficiency.
  • SHELX refinement (used in ) confirms that hydrogen-bonding networks (e.g., N–H···O) dominate crystal stabilization, a feature likely conserved in the target compound.

Biological Activity

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Synthesis

The compound is synthesized through a condensation reaction involving 3,5-dibromosalicylaldehyde and acetohydrazide derivatives. The procedure typically involves:

  • Dissolving the reactants in ethanol.
  • Heating the mixture to facilitate the reaction.
  • Isolating the product through filtration and purification methods such as recrystallization.

Chemical Structure

The molecular formula of the compound is C24H19Br2N5O3SC_{24}H_{19}Br_{2}N_{5}O_{3}S with a molecular weight of approximately 617.32 g/mol. The structural characteristics include:

  • Brominated Phenolic Group : Enhances biological activity through halogen bonding.
  • Triazole Ring : Known for its diverse pharmaceutical properties.
  • Thioether Linkage : Contributes to the compound's stability and reactivity.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activities against various pathogens. For instance:

  • In vitro studies have shown that related compounds inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .
  • Compounds with similar structures have been reported to possess moderate to high antibacterial and antifungal activities .

Anti-Virulence Activity

The compound has been identified as an anti-virulence agent:

  • It inhibits Type III secretion systems (T3SS) in pathogenic bacteria, which are crucial for their virulence . This inhibition can disrupt the infection cycle of pathogens like Chlamydia pneumoniae and Yersinia species.

Enzyme Inhibition

Studies have indicated that compounds with similar triazole structures can inhibit cholinesterase enzymes:

  • For example, related compounds showed competitive inhibition against butyrylcholinesterase with IC50 values comparable to known inhibitors .

Case Study 1: Antimicrobial Evaluation

A study evaluated several derivatives of the compound against a panel of bacteria and fungi. The results indicated that modifications in substituents significantly affected the antimicrobial potency. Compounds with increased lipophilicity showed enhanced antibacterial activity .

Case Study 2: Anti-Virulence Mechanism

In a preclinical study, the compound's effect on virulence gene regulation was assessed in Escherichia coli. The results demonstrated a global downregulation of virulence factors associated with T3SS, leading to reduced pathogenicity in vitro .

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